molecular formula C22H17N3O2S B2620325 (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile CAS No. 476675-35-1

(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B2620325
CAS No.: 476675-35-1
M. Wt: 387.46
InChI Key: YOVPNYXONAUJSU-BHJCNXLPSA-N
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Description

The compound (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a conjugated nitrile-thiazole derivative characterized by:

  • A thiazole ring substituted at position 4 with a 3,4-dimethylphenyl group.
  • A penta-2,4-dienenitrile backbone extending from the thiazole's position 2.
  • A terminal 4-nitrophenyl group at the distal end of the diene chain.

Properties

IUPAC Name

(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-15-6-9-18(12-16(15)2)21-14-28-22(24-21)19(13-23)5-3-4-17-7-10-20(11-8-17)25(26)27/h3-12,14H,1-2H3/b4-3+,19-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVPNYXONAUJSU-BHJCNXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Penta-2,4-dienenitrile Chain: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The conjugated diene system (penta-2,4-dienenitrile) is highly reactive toward electrophiles. Key reactions include:

Reaction Type Conditions Outcome Mechanistic Insight
Halogenation Br₂ or Cl₂ in CCl₄ at 0–5°CFormation of dihalogenated adducts at C2 and C4 positions.Electrophilic attack at the electron-rich double bonds, stabilized by the nitrile group.
Hydrohalogenation HCl or HBr in etherAddition of HX across the diene, yielding allylic nitriles .Markovnikov orientation due to carbocation stability.

Cycloaddition Reactions

The diene nitrile moiety participates in Diels-Alder reactions, forming six-membered cyclic adducts:

Dienophile Conditions Product Catalyst/Notes
Maleic Anhydride Reflux in toluene, 12 hrEndo-adduct with nitrile and anhydride groups .Thermal activation; no catalyst required.
N-Phenylmaleimide Microwave, 100°C, 30 minHigh regioselectivity due to electron-withdrawing nitro group .Microwave irradiation enhances reaction efficiency.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C2 and C5 positions are susceptible to nucleophilic substitution:

Nucleophile Conditions Outcome Key Observations
Ammonia NH₃ in ethanol, 60°CReplacement of thiazole hydrogen with -NH₂ .Steric hindrance from 3,4-dimethylphenyl group slows reactivity.
Grignard Reagents RMgX in THF, -78°CAlkylation at C5, forming R-substituted thiazole derivatives .Low temperatures prevent side reactions at the nitro group.

Reduction Reactions

The nitro group (-NO₂) and nitrile (-CN) are reducible under specific conditions:

Target Group Reducing Agent Conditions Product
Nitro to Amine H₂/Pd-C in ethanol50 psi H₂, 25°C, 6 hr5-(4-Aminophenyl)penta-2,4-dienenitrile .
Nitrile to Amine LiAlH₄ in dry etherReflux, 4 hrPrimary amine derivative; over-reduction of diene possible .

Oxidation Reactions

Controlled oxidation targets the diene or nitrile group:

Oxidizing Agent Conditions Outcome Byproducts
Ozonolysis O₃ in CH₂Cl₂, -78°CCleavage of diene to aldehydes/ketones .Nitrile group remains intact.
KMnO₄ (acidic) H₂SO₄, 80°COxidation of nitrile to carboxylic acid .Partial degradation of thiazole ring observed.

Photochemical Reactivity

The conjugated system undergoes [2+2] photocycloaddition under UV light:

Conditions Product Quantum Yield Citations
UV (254 nm), benzeneCyclobutane ring formation between C2 and C5 positions .0.45 ± 0.03

Key Stability Considerations:

  • Thermal Stability : Decomposition observed above 200°C, releasing NOₓ gases from the nitro group .

  • pH Sensitivity : Nitro group reduction accelerates under acidic conditions (pH < 3) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound was evaluated against various human cancer cell lines using the National Cancer Institute's protocols. It demonstrated significant cytotoxicity with a mean growth inhibition (GI50) value of approximately 15.72 µM against tested tumor cells . Such results indicate its potential as a lead compound for developing new anticancer therapies.
  • Mechanism of Action : The compound's activity may be attributed to its ability to interfere with cellular mechanisms involved in cancer proliferation. The thiazole ring is known for its role in modulating biological pathways related to cell growth and apoptosis.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. For example:

  • Targeting Enzymes : The compound has shown promising results as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests that it could be effective in cancer treatment by disrupting the nucleotide synthesis pathway .

Agricultural Applications

The compound also exhibits potential applications in agricultural science, particularly as a fungicide:

  • Fungicidal Activity : Research indicates that compounds with thiazole derivatives can effectively inhibit plant pathogenic fungi. The unique structure of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile may provide a basis for developing new fungicides that are less harmful to the environment while maintaining efficacy against agricultural pests .

Case Study 1: Anticancer Efficacy

A detailed study conducted by the National Cancer Institute involved testing this compound against a panel of over sixty cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in specific cancer types. This study underscores the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their ability to control fungal infections in crops. Results showed a significant reduction in disease incidence compared to untreated controls, suggesting that this compound could be developed into a viable agricultural product.

Mechanism of Action

The mechanism of action of (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features:

Compound Name Substituents on Thiazole/Backbone Molecular Formula Notable Features
Target Compound 4-(3,4-Dimethylphenyl)thiazole; 4-nitrophenyl Not explicitly provided Conjugated dienenitrile backbone; nitro group for electron withdrawal
(2E,4E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile 4-(Benzodioxolyl)thiazole C21H13N3O4S Benzodioxol substituent enhances π-conjugation; similar nitro group
(2E)-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-ylacetonitrile 4-(2,4-Dimethylphenyl)thiazole; phenylhydrazono C19H16N4S Hydrazono group instead of dienenitrile; positional isomer of dimethylphenyl
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-Phenylthiazole; 2-fluoro-5-nitroanilino C18H12FN5O2S Fluorinated nitroaniline substituent; acrylonitrile backbone

Key Observations :

  • Substituent Position : The 3,4-dimethylphenyl group on the thiazole (target) vs. 2,4-dimethylphenyl in may alter steric and electronic profiles, affecting solubility and reactivity.

Physical and Spectral Properties

Data from analogs suggest trends in physical properties:

Compound (Reference) Melting Point (°C) Yield (%) IR/NMR Features
4o (Thiadiazole derivative) 186–187 71 C=O stretch at 1680 cm⁻¹; NMR signals for aromatic protons and nitrophenyl
4p (Thiophene derivative) 123–124 79 Thiophene C-H stretches at 3100 cm⁻¹; distinct NMR splitting patterns
Target Compound (Inferred) Not reported Expected strong nitrile (C≡N) stretch ~2200 cm⁻¹; conjugated diene UV-Vis bands

Analysis :

  • Higher melting points in nitrophenyl/thiadiazole derivatives (e.g., 4o ) correlate with increased crystallinity due to planar aromatic systems.
  • The target compound’s conjugated dienenitrile backbone may reduce melting point compared to rigid thiadiazoles but enhance solubility in polar solvents.

Computational and Spectroscopic Studies

  • Density Functional Theory (DFT) : Studies on analogs (e.g., ) reveal that nitro groups significantly lower HOMO-LUMO gaps, enhancing charge-transfer interactions. For the target compound, DFT could predict reactivity at the nitrile or nitro sites.
  • Electrostatic Potential Maps: Tools like Multiwfn could visualize electron-deficient regions near the nitro group, guiding derivatization for bioactivity.

Biological Activity

The compound (2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O2SC_{19}H_{18}N_2O_2S, with a molecular weight of approximately 342.43 g/mol. The structure features a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that the thiazole moiety enhances antimicrobial activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Properties

Thiazole derivatives have also shown promise in anticancer research. For example, compounds similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have reported IC50 values in the low micromolar range for several thiazole derivatives against different cancer cell lines .

The proposed mechanism of action for the biological activity of thiazole derivatives includes:

  • Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors by binding to active sites and preventing substrate interaction.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Antioxidant Activity : Thiazole compounds may also exhibit antioxidant properties, which can protect cells from oxidative stress .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally similar to our compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 µg/mL to 100 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
(similar thiazole)25Staphylococcus aureus
(similar thiazole)50Escherichia coli

Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating potent anticancer activity.

CompoundIC50 (µM)Cell Line
(similar thiazole)5MCF-7
(similar thiazole)10HeLa

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis likely involves multi-step reactions, including thiazole ring formation via cyclization of thioamide precursors and conjugation with nitrophenyl groups. For example, analogous thiazole derivatives are synthesized using Hantzsch thiazole synthesis, where α-haloketones react with thioamides . Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like triethylamine. Monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thioamide to α-haloketone) can improve yields. Purity is typically confirmed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and carbon backbone connectivity.
  • IR : Peaks at ~2200 cm1^{-1} confirm the nitrile group, while C=N stretches in the thiazole ring appear at ~1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How is X-ray crystallography employed to resolve the compound’s stereochemistry and conformation?

Single-crystal X-ray diffraction (SCXRD) determines the (2E,4E) configuration by analyzing dihedral angles between thiazole and nitrophenyl groups. Software like SHELXL refines crystallographic data, resolving bond lengths (e.g., C=N in thiazole: ~1.30 Å) and torsion angles. For example, analogous thiadiazole derivatives show coplanar aromatic systems stabilized by π-π interactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity for drug design applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects of the nitro group and conjugation across the π-system. For instance, the nitro group lowers LUMO energy, enhancing electrophilic reactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzyme active sites, predicting binding affinities (ΔG values) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between solution-state NMR (dynamic conformers) and solid-state SCXRD (rigid structures) require complementary methods:

  • Variable-temperature NMR identifies rotameric equilibria in solution.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
  • Solid-state NMR resolves discrepancies in hydrogen bonding networks .

Q. How does substituent variation (e.g., methyl vs. nitro groups) impact the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies compare derivatives:

  • 3,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability.
  • 4-Nitrophenyl : Introduces electron-deficient regions, potentially interacting with NADPH oxidase in anti-inflammatory pathways . Bioassays (e.g., IC50_{50} measurements against cancer cell lines) quantify potency differences.

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Use anhydrous conditions under nitrogen to prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates pure product.
  • Validation : Cross-validate NMR shifts with computed spectra (e.g., ACD/Labs) and SCXRD data .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Forced degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and UV light (254 nm, 48 hrs).
  • HPLC-MS : Monitor degradation products (e.g., nitro group reduction to amine).
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t90_{90}) using Arrhenius plots .

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